REACTION_CXSMILES
|
[Li+].CC([N-:5]C(C)C)C.[C:9]([O:12][C@H:13]1[CH2:18][CH2:17][C@H:16]2[C@H:19]3[C@H:28]([CH2:29][CH2:30][C@:14]12[CH3:15])[C@@H:27]1[C:22](=[CH:23][C:24](=[O:31])[CH2:25][CH2:26]1)[CH:21]=[CH:20]3)(=[O:11])[CH3:10]>CN(P(N(C)C)(N(C)C)=O)C>[CH3:13][O:12][C:9]([C:10]#[N:5])=[O:11].[CH3:15][C@@:14]12[C@@H:13]([OH:12])[CH2:18][CH2:17][C@H:16]1[C@@H:19]1[CH2:20][CH2:21][C:22]3[C@@H:27]([C@H:28]1[CH2:29][CH2:30]2)[CH2:26][CH2:25][C:24](=[O:31])[CH:23]=3.[C:9]([O-:12])(=[O:11])[CH3:10] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1[C@]2(C)[C@@H](CC1)[C@@H]1C=CC3=CC(CC[C@@H]3[C@H]1CC2)=O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.1 mL |
Name
|
|
Type
|
product
|
Smiles
|
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34.C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 5 mL | |
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |